molecular formula C12H10FN B3029582 5-(3-Fluorophenyl)-2-methylpyridine CAS No. 713143-67-0

5-(3-Fluorophenyl)-2-methylpyridine

Cat. No. B3029582
M. Wt: 187.21
InChI Key: RLNYZKWSFIPXRO-UHFFFAOYSA-N
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Description

The compound 5-(3-Fluorophenyl)-2-methylpyridine is a fluorinated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. These compounds often serve as key intermediates or building blocks in the synthesis of various pharmaceutical agents, including receptor antagonists, integrase inhibitors, and prodrugs [5

Scientific Research Applications

PET Imaging Development

  • Development of PET Tracers : Kumata et al. (2015) developed a PET tracer, [(11)C]MFTC, for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains, which involved 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl derivatives, a related compound to 5-(3-Fluorophenyl)-2-methylpyridine (Kumata et al., 2015).

Synthesis and Applications in Oligoribonucleotides

  • Oligoribonucleotide Synthesis : Beijer et al. (1990) described the synthesis of oligoribonucleotides using 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group, showcasing the significance of fluorinated pyridine derivatives in RNA biochemistry (Beijer et al., 1990).

Light Emitting Diodes and Electronic Applications

  • Tunable Emission in Polymer LEDs : Cho et al. (2010) synthesized ligands similar to 5-(3-Fluorophenyl)-2-methylpyridine for use in green-emitting Ir(III) complexes for polymer LEDs, indicating the potential of such compounds in electronic applications (Cho et al., 2010).

Pharmaceutical Synthesis

  • Synthesis of Cognition Enhancers : Pesti et al. (2000) reported the efficient functionalization of 2-Fluoro-4-methylpyridine, related to 5-(3-Fluorophenyl)-2-methylpyridine, in the synthesis of cognition enhancer drug candidates, demonstrating the pharmaceutical synthesis applications of such compounds (Pesti et al., 2000).

Photoinduced Proton Transfer

  • Photoinduced Proton and Electron Transfer : Samanta et al. (2010) studied 5-(4-fluorophenyl)-2-hydroxypyridine, closely related to the compound , for its photophysical properties and potential application in photoinduced proton and electron transfer reactions (Samanta et al., 2010).

Controlled Drug Release

  • pH-Triggered Drug Release : Wang et al. (2017) researched a Co(II)-based complex incorporating a similar 5-fluorophenyl structure, which demonstrated pH-triggered drug release, indicating applications in controlled drug delivery systems (Wang et al., 2017).

Adenosine Receptor Antagonists

  • Synthesis of Adenosine Receptor Antagonists : Li et al. (1999) worked on derivatives of 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine, related to 5-(3-Fluorophenyl)-2-methylpyridine, as selective antagonists for A3 adenosine receptors, indicating potential pharmacological applications (Li et al., 1999).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, handling precautions, etc .

Future Directions

This involves suggesting potential applications of the compound based on its properties and effects. It could also involve suggesting modifications to its structure to enhance its properties .

properties

IUPAC Name

5-(3-fluorophenyl)-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-5-6-11(8-14-9)10-3-2-4-12(13)7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNYZKWSFIPXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673401
Record name 5-(3-Fluorophenyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-2-methylpyridine

CAS RN

713143-67-0
Record name 5-(3-Fluorophenyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Liu, B Sun, X Zhao, J Xing, Y Gao… - Journal of Medicinal …, 2017 - ACS Publications
Protease-activated receptor-1 (PAR1), a G-protein-coupled receptor, plays a critical role in thrombin-mediated platelet aggregation. It is regarded as a promising antithrombosis target …
Number of citations: 16 pubs.acs.org
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities (NCEs) provide insight into molecular …
Number of citations: 66 www.sciencedirect.com

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